molecular formula C15H18N2O4 B12472526 4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid

4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid

Cat. No.: B12472526
M. Wt: 290.31 g/mol
InChI Key: OOUNZSSXIKTRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid is a synthetic organic compound with the molecular formula C15H20N2O4. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes an anilino group and a butenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid typically involves the reaction of 4-aminobenzamide with 3-methylbutanoyl chloride under controlled conditions. The reaction proceeds through an acylation mechanism, where the amine group of 4-aminobenzamide reacts with the acyl chloride to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s anilino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The butenoic acid moiety may also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anilino-1,4-naphthoquinones: Known for their enzyme inhibition properties.

    4-aminobenzamide derivatives: Share structural similarities and are used in similar research applications.

Uniqueness

4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-[4-(3-methylbutanoylamino)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H18N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-8,10H,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

OOUNZSSXIKTRTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.